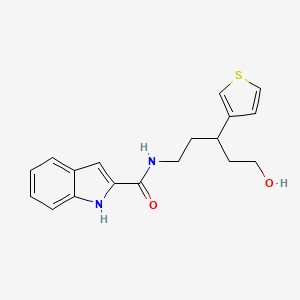

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide, also known as THJ-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a designer drug that has been sold as a recreational drug and has been found in several herbal mixtures marketed as "legal highs." Despite its illicit use, THJ-018 has been the subject of extensive research to explore its pharmacological properties.

Applications De Recherche Scientifique

Metabolism and Analytical Detection

- Metabolic Pathways : Research has delved into the metabolism of novel synthetic cannabinoids, including compounds structurally akin to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide, emphasizing the formation of mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites, through human liver microsome incubation. These metabolites are crucial for the detection of substance abuse, highlighting the resilience of the amide bond against metabolic cleavage and the significance of hydroxylation processes (Sobolevsky, Prasolov, & Rodchenkov, 2015).

Pharmacological Properties

- Anticancer Potential : A series of compounds, including those structurally similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds showed encouraging anticancer activity, suggesting the importance of the indole and thiophene structures in therapeutic applications (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).

Chemical Synthesis

- Synthetic Approaches : Studies have reported on the synthesis of indole-2-carboxamides with diverse functionalities, demonstrating methods for creating compounds with potential therapeutic properties. These syntheses involve various chemical strategies to introduce functional groups, which could be relevant for enhancing the biological activity of molecules like N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide (Unangst, Connor, & Miller, 1996).

Enzyme Inhibition

- Histone Deacetylase Inhibition : Compounds bearing an indole-2-carboxamide moiety have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), demonstrating the potential to ameliorate Alzheimer's disease phenotypes. This suggests the therapeutic relevance of chemical modifications on the indole scaffold for targeting specific enzymes involved in disease pathogenesis (Lee et al., 2018).

Propriétés

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c21-9-6-13(15-7-10-23-12-15)5-8-19-18(22)17-11-14-3-1-2-4-16(14)20-17/h1-4,7,10-13,20-21H,5-6,8-9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCWWOHDUNAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2766662.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)

![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)

![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)

![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)